3-(4-Ethoxy-3-methoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid
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Overview
Description
3-(4-Ethoxy-3-methoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid is an organic compound that features a complex structure with both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxy-3-methoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid typically involves multi-step organic reactions. One possible route could be:
Starting Materials: 4-Ethoxy-3-methoxybenzaldehyde, furan-2-carboxylic acid, and an appropriate amine.
Step 1: Formation of an intermediate Schiff base by reacting 4-Ethoxy-3-methoxybenzaldehyde with the amine under acidic conditions.
Step 2: Cyclization of the Schiff base with furan-2-carboxylic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or ethoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the furan-2-carbonyl moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic ring or the furan ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Investigated for potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Medicine
Therapeutic Agents: Potential use in developing new therapeutic agents due to its unique structure.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid
- 3-(4-Ethoxyphenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid
Uniqueness
The presence of both ethoxy and methoxy groups on the aromatic ring, along with the furan-2-carbonyl moiety, makes 3-(4-Ethoxy-3-methoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid unique
Properties
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-3-(furan-2-carbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6/c1-3-23-13-7-6-11(9-15(13)22-2)12(10-16(19)20)18-17(21)14-5-4-8-24-14/h4-9,12H,3,10H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYZMZRROMCOBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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